2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate
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Overview
Description
2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate is an organic compound characterized by the presence of an ester functional group and an unsaturated carbon chain. This compound falls under the category of enoate esters, which are α,β-unsaturated carboxylic esters. These compounds are known for their reactivity due to the conjugation of the ester carbonyl group with a double bond at the α,β position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate typically involves the esterification of but-2-enoic acid with 2-[(but-2-en-1-yl)oxy]ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. This method allows for the easy separation of the catalyst from the product, reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions.
Major Products Formed
Oxidation: But-2-enoic acid derivatives.
Reduction: 2-[(But-2-en-1-yl)oxy]ethanol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate involves its reactivity as an α,β-unsaturated ester. The conjugation of the ester carbonyl group with the double bond at the α,β position makes it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological interactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methylbut-2-enoate
- 2-Butenoic acid, 2-methyl-, ethyl ester
- Ethyl tiglate
- Ethyl trans-2-methyl-2-butenoate
- Ethyl angelate
Uniqueness
2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate is unique due to its specific structural features, which include the but-2-en-1-yl group and the ethyl but-2-enoate moiety.
Properties
CAS No. |
92268-19-4 |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-but-2-enoxyethyl but-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-3-5-7-12-8-9-13-10(11)6-4-2/h3-6H,7-9H2,1-2H3 |
InChI Key |
XEUVMTLZWDXBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOCCOC(=O)C=CC |
Origin of Product |
United States |
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